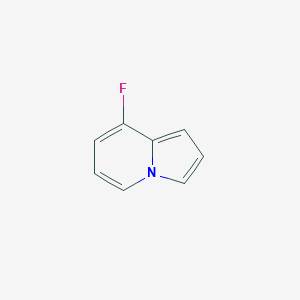
8-Fluoroindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroindolizine typically involves the introduction of a fluorine atom into the indolizine ring. One common method is the 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides with dimethyl maleate or fumaronitrile. This reaction is followed by dehydrofluorination and dehydrogenation steps to yield the final product . The reaction conditions often include the use of ultrasound, CF2Br2, Pb, and Bu4NBr as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: MnO2 in an organic solvent.
Reduction: H2 gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indolizine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Fluoroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Wirkmechanismus
The mechanism of action of 8-Fluoroindolizine involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application, but generally involve interactions with enzymes, receptors, and other proteins .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoroindolizine
- 6-Fluoroindolizine
- 7-Fluoroindolizine
Comparison: 8-Fluoroindolizine is unique due to the position of the fluorine atom at the 8th position of the indolizine ring. This specific positioning can influence the compound’s chemical reactivity and biological activity. Compared to other fluorinated indolizines, this compound may exhibit different properties in terms of stability, solubility, and interaction with biological targets .
Eigenschaften
Molekularformel |
C8H6FN |
|---|---|
Molekulargewicht |
135.14 g/mol |
IUPAC-Name |
8-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |
InChI-Schlüssel |
JAANJGNHTYJCEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CC=C(C2=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





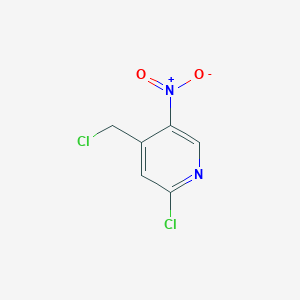
![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
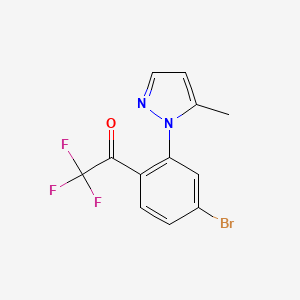
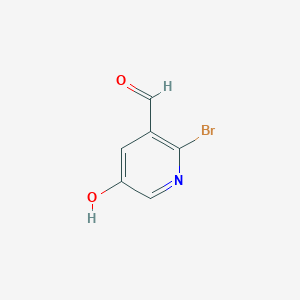
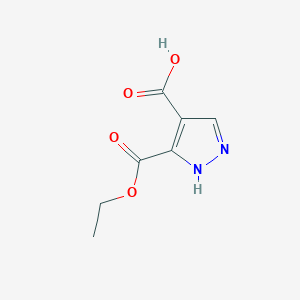

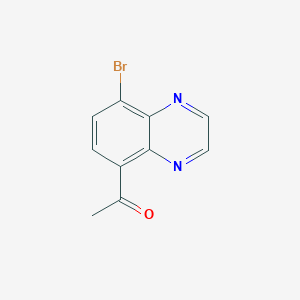
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
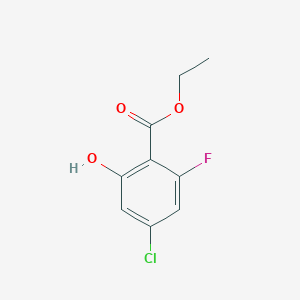
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
